(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16537715
Molecular Formula: C34H60N4O8
Molecular Weight: 652.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C34H60N4O8 |
|---|---|
| Molecular Weight | 652.9 g/mol |
| IUPAC Name | (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/2C17H30N2O4/c2*20-16(21)14-8-6-12-18(14)10-4-2-1-3-5-11-19-13-7-9-15(19)17(22)23/h2*14-15H,1-13H2,(H,20,21)(H,22,23)/t2*14-,15-/m00/s1 |
| Standard InChI Key | MNCYFMKXUCPMAS-BKVTYJKYSA-N |
| Isomeric SMILES | C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O.C1C[C@H](N(C1)CCCCCCCN2CCC[C@H]2C(=O)O)C(=O)O |
| Canonical SMILES | C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O.C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, (2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid, specifies its stereochemistry at the second carbon of both pyrrolidine rings (S-configuration). The central heptyl chain ( repeated seven times) bridges the nitrogen atoms of the two heterocycles, while carboxylic acid groups at the C2 positions enhance polarity and hydrogen-bonding capacity .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 652.9 g/mol |
| Stereochemistry | (2S,2'S) Configuration |
| Canonical SMILES | C1CC(N(C1)CCCCCCCN2CCCC2C(=O)O)C(=O)O |
| Hydrogen Bond Donors | 4 |
| Hydrogen Bond Acceptors | 10 |
The Canonical SMILES string highlights the connectivity: two pyrrolidine rings linked by a heptyl spacer, each bearing a carboxylic acid group. The stereochemical purity of this compound is critical for its biological activity, as mirror-image enantiomers (e.g., R-configurations) may exhibit divergent interactions with chiral biomolecules .
Synthetic Strategies and Challenges
Solid-Phase Peptide Synthesis (SPPS)
The compound’s structure suggests it could be synthesized via SPPS, a method widely used for assembling peptide-like molecules. Key steps include:
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Resin Loading: Attachment of an Fmoc-protected pyrrolidine carboxylic acid to a Wang resin via its C-terminus .
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Chain Elongation: Iterative deprotection (using piperidine) and coupling (via HBTU/HOBt activation) of aminoalkyl building blocks .
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Cleavage and Purification: Treatment with trifluoroacetic acid (TFA) to release the compound from the resin, followed by HPLC purification.
Challenges include maintaining stereochemical integrity during coupling steps and avoiding racemization at the α-carbon of the carboxylic acid groups.
Solution-Phase Synthesis
An alternative approach involves stepwise solution-phase reactions:
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Step 1: Synthesis of via cyclization of L-proline derivatives .
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Step 2: Alkylation of the pyrrolidine nitrogen with 1,7-dibromoheptane to install the heptyl spacer.
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Step 3: Final coupling of the second pyrrolidine-carboxylic acid unit under Mitsunobu conditions to preserve stereochemistry .
Table 2: Comparative Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereochemical Purity |
|---|---|---|---|
| SPPS | 65–75 | ≥95 | High |
| Solution-Phase | 40–50 | 85–90 | Moderate |
SPPS offers superior stereocontrol but requires specialized equipment, whereas solution-phase synthesis is more accessible but less efficient .
Biological Activity and Mechanistic Hypotheses
Receptor Modulation
Molecular docking studies suggest affinity for G protein-coupled receptors (GPCRs) involved in neurotransmission. The compound’s rigidity and hydrogen-bonding capacity may enable selective interactions with:
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Dopamine D2 Receptor: Pyrrolidine moieties mimic endogenous ligand conformations .
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Histamine H3 Receptor: The heptyl spacer aligns with the receptor’s transmembrane helices.
Comparative Analysis with Related Compounds
Structural Analogues
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Compound : (230.26 g/mol) lacks the heptyl chain, reducing hydrophobic interactions .
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Compound : (212.25 g/mol) features a diketopiperazine structure, enhancing rigidity but limiting solubility .
Table 3: Structure-Activity Relationships
| Compound | Molecular Weight | Key Feature | Bioactivity |
|---|---|---|---|
| Query Compound | 652.9 g/mol | Heptyl spacer | Dual-target potential |
| 230.26 g/mol | Single pyrrolidine | Limited solubility | |
| 212.25 g/mol | Diketopiperazine | High rigidity |
The query compound’s extended alkyl chain and dual carboxylic acids provide a balance of flexibility and polarity absent in simpler analogues .
Applications and Future Directions
Pharmaceutical Development
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Hypertension Treatment: As a putative ACE inhibitor, this compound could serve as a lead for antihypertensive drugs .
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Neurodegenerative Diseases: GPCR modulation may offer routes to treat Parkinson’s or Alzheimer’s.
Industrial Biotechnology
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Chiral Catalyst: The stereocenters and functional groups could enable asymmetric synthesis in industrial chemistry .
Research Priorities
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In Vivo Toxicity Studies: Assess pharmacokinetics and organ-specific effects.
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Crystallographic Analysis: Resolve X-ray structures of compound-enzyme complexes to guide optimization.
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